5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H19ClFN5OS and its molecular weight is 443.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological activities. The presence of the piperazine ring and chlorophenyl substituent enhances its biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole and triazole moieties are known to influence enzyme activity and receptor binding, which can lead to various pharmacological effects. For instance, triazole derivatives have been shown to exhibit significant anti-inflammatory and anticancer properties by modulating cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For example:
- In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Case Study : A study on thiazole derivatives showed that specific substitutions significantly enhanced cytotoxicity against human cancer cell lines. The compound's IC50 values were reported to be lower than those of established chemotherapeutic agents like doxorubicin .
Antiviral Activity
Thiazoles are also recognized for their antiviral properties. Research has indicated that certain thiazole derivatives can inhibit viral replication:
- Example : A related compound exhibited approximately 50% inhibition against Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral drug development .
Anticonvulsant Activity
Some thiazole derivatives have been evaluated for their anticonvulsant effects:
- In a study using a picrotoxin-induced convulsion model, compounds similar to the target compound showed significant anticonvulsant activity with median effective doses indicating favorable safety profiles .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
Compound | Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Target Compound | Anticancer | < 10 | Apoptosis induction via caspase activation |
Thiazole Derivative A | Antiviral | 20 | Viral replication inhibition |
Thiazole Derivative B | Anticonvulsant | 15 | GABAergic modulation |
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5OS/c22-15-2-1-3-17(12-15)26-8-10-27(11-9-26)18(14-4-6-16(23)7-5-14)19-20(29)28-21(30-19)24-13-25-28/h1-7,12-13,18,29H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTNMILQXJRIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.